Cas no 2545-00-8 (2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)-)

The compound (2R,3S)-2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)- is a chiral flavan derivative with notable antioxidant and bioactive properties. Its stereospecific configuration (2R,3S) enhances its potential for selective interactions in biological systems, making it valuable for research in pharmacology and nutraceuticals. The presence of multiple hydroxyl groups contributes to its strong free radical scavenging activity, while the dihydrobenzopyran core provides structural stability. This compound is of interest for studies on oxidative stress mitigation and polyphenol-related mechanisms. High-purity synthesis ensures reproducibility for analytical and experimental applications. Its well-defined molecular structure allows for precise investigation in structure-activity relationship studies.
2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- structure
2545-00-8 structure
商品名:2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)-
CAS番号:2545-00-8
MF:C15H14O5
メガワット:274.26866
CID:256154
PubChem ID:442154

2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)-
    • (+)-Afzelechin
    • 2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
    • Afzelechin
    • 3,5,7,4'-Tetrahydroxyflavan
    • [ "" ]
    • LMPK12020035
    • W782YDV47U
    • DTXSID60300139
    • GLXC-17295
    • (2R,3S)-afzelechin
    • CHEBI:2507
    • SCHEMBL445728
    • C09320
    • CHROMIUMPOTASSIUMSULFATE
    • AKOS032948423
    • 3,4',5,7-Flavantetrol, (+)-
    • 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)-
    • Q23068576
    • 2545-00-8
    • NSC-135065
    • (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
    • CS-0023386
    • UNII-W782YDV47U
    • HY-N2821
    • (+)-Afzelechin ;NSC 135065
    • 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(4-hydroxyphenyl)-, (2R-trans)-
    • MS-23892
    • CHEMBL3437595
    • (2R,3S)-2-(4-Hydroxyphenyl)-3,5,7-chromanetriol
    • G13077
    • (+)-3,4',5,7-Flaventetrol
    • (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
    • インチ: InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m0/s1
    • InChIKey: RSYUFYQTACJFML-DZGCQCFKSA-N
    • ほほえんだ: C1=C(C=CC(=C1)O)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O

計算された属性

  • せいみつぶんしりょう: 274.08400
  • どういたいしつりょう: 274.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 90.2A^2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 583.4±50.0 °C at 760 mmHg
  • フラッシュポイント: 306.6±30.1 °C
  • 屈折率: 1.708
  • PSA: 90.15000
  • LogP: 1.84050
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- セキュリティ情報

2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A95410-5mg
(+)-Afzelechin
2545-00-8
5mg
¥3200.0 2022-04-28
TargetMol Chemicals
TN1361-5 mg
(+)-Afzelechin
2545-00-8 98%
5mg
¥ 7,200 2023-07-11
TargetMol Chemicals
TN1361-1mg
(+)-Afzelechin
2545-00-8
1mg
¥ 1470 2024-07-20
Key Organics Ltd
MS-23892-5mg
(+)-Afzelechin
2545-00-8 >97%
5mg
£1053.12 2025-02-09
1PlusChem
1P006VB4-5mg
Afzelechin
2545-00-8 98%
5mg
$975.00 2024-05-20
eNovation Chemicals LLC
Y1250650-1mg
Afzelechin
2545-00-8 98%
1mg
$455 2025-03-20
eNovation Chemicals LLC
Y1250650-5mg
Afzelechin
2545-00-8 98%
5mg
$495 2025-02-21
eNovation Chemicals LLC
Y1250650-5mg
Afzelechin
2545-00-8 98%
5mg
$495 2025-02-19
Aaron
AR006VJG-1mg
Afzelechin
2545-00-8
1mg
$407.00 2025-03-06
eNovation Chemicals LLC
Y1250650-1mg
Afzelechin
2545-00-8 98%
1mg
$455 2025-03-29

2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- 関連文献

2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)-に関する追加情報

Exploring the Unique Properties and Applications of 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- (CAS No. 2545-00-8)

In the realm of bioactive compounds, 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- (CAS No. 2545-00-8) stands out as a molecule of significant interest. This compound, often referred to by its systematic name, belongs to the flavonoid family, a class of polyphenolic compounds widely recognized for their antioxidant properties. Its unique stereochemistry, denoted by the (2R,3S) configuration, plays a crucial role in its biological activity and interaction with cellular targets.

The growing consumer interest in natural antioxidants and plant-derived bioactive compounds has propelled research into flavonoids like 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)-. Searches for "natural antioxidant benefits" or "flavonoids for health" have surged, reflecting a broader trend toward wellness and preventive healthcare. This compound's potential applications span nutraceuticals, cosmetics, and even functional foods, aligning with the demand for clean-label ingredients.

From a structural perspective, the presence of multiple hydroxyl groups (3,5,7-triol) and the 4-hydroxyphenyl moiety contribute to its free radical-scavenging capabilities. Researchers have investigated its role in mitigating oxidative stress, a key factor in aging and chronic diseases. The (2R,3S) stereochemistry further enhances its specificity, making it a subject of interest in chiral drug development and precision medicine.

In the cosmetic industry, 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- is gaining traction as an ingredient in anti-aging formulations. Its ability to neutralize reactive oxygen species (ROS) aligns with the popularity of searches like "best antioxidants for skin" or "how to reduce oxidative damage." Brands are increasingly incorporating this compound into serums and creams, capitalizing on its natural origin and science-backed efficacy.

Beyond its antioxidant properties, preliminary studies suggest that 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- may influence cellular signaling pathways. This has sparked interest in its potential neuroprotective and cardioprotective effects, topics frequently searched by health-conscious consumers. However, further clinical research is needed to validate these applications and establish optimal dosing regimens.

The synthesis and extraction of 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- present interesting challenges for chemists. Its stereospecific nature requires precise synthetic routes or careful isolation from natural sources. This complexity contributes to its value in the fine chemicals market, where purity and stereochemical integrity are paramount.

As sustainability becomes a pressing concern across industries, the eco-friendly production of bioactive compounds like 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- has gained attention. Researchers are exploring green chemistry approaches and plant cell culture technologies to meet the growing demand while minimizing environmental impact—a topic that resonates with searches for "sustainable bioactive ingredients" or "green chemistry in nutraceuticals."

In analytical chemistry, the characterization of 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- presents unique opportunities. Advanced techniques like chiral HPLC and NMR spectroscopy are essential for verifying its stereochemical purity, especially given the biological importance of its specific configuration. These analytical challenges mirror the increasing sophistication of quality control in the nutraceutical and pharmaceutical industries.

The future of 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(4-hydroxyphenyl)-, (2R,3S)- research appears promising, with potential applications emerging in personalized nutrition and targeted therapies. As consumers become more educated about bioactive compounds—evidenced by search trends for "how do flavonoids work" or "benefits of plant polyphenols"—this molecule is poised to play an increasingly important role in health and wellness innovations.

For researchers and industry professionals working with CAS No. 2545-00-8, understanding the structure-activity relationship of this compound is crucial. The specific arrangement of its hydroxyl groups and the stereochemistry at positions 2 and 3 differentiate it from related flavonoids, potentially offering unique therapeutic advantages. This specificity makes it a compelling subject for both academic study and commercial development.

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